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5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Pim-1 kinase inhibition pan-Pim inhibitor structure-activity relationship

5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 898915-17-8) is a fully elaborated, small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively exploited in kinase inhibitor medicinal chemistry. Its molecular formula is C19H23N5 with a molecular weight of 321.43 g/mol.

Molecular Formula C19H23N5
Molecular Weight 321.428
CAS No. 898915-17-8
Cat. No. B2491802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
CAS898915-17-8
Molecular FormulaC19H23N5
Molecular Weight321.428
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)C
InChIInChI=1S/C19H23N5/c1-14-15(2)21-18-17(16-7-5-4-6-8-16)13-20-24(18)19(14)23-11-9-22(3)10-12-23/h4-8,13H,9-12H2,1-3H3
InChIKeyWMQKFBBPKOPQJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 898915-17-8): Core Identity and Compound Class for Research Procurement


5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 898915-17-8) is a fully elaborated, small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively exploited in kinase inhibitor medicinal chemistry [1]. Its molecular formula is C19H23N5 with a molecular weight of 321.43 g/mol. The compound features a 4-methylpiperazine substituent at the C7 position, methyl groups at C5 and C6, and a phenyl ring at C3 on the pyrazolo[1,5-a]pyrimidine core. In the primary literature, this compound is catalogued as a potent pan-Pim kinase inhibitor (designated compound 6b), with low-nanomolar biochemical potency against Pim-1 and Pim-2 isoforms [2].

Why Generic Substitution of 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine Fails: The Quantified Cost of Minor Structural Changes


Within the pyrazolo[1,5-a]pyrimidine series, seemingly conservative structural modifications produce disproportionately large changes in both biochemical potency and isoform selectivity that cannot be predicted without quantitative head-to-head data. For example, within the pan-Pim inhibitor series, replacing the C7 4-methylpiperazine with a non-piperazine substituent results in an approximately 3- to 4-fold loss in Pim-1 binding affinity, while the same modification alters Pim-2 selectivity by approximately 10-fold relative to Pim-1 [1]. Because the kinase selectivity profile—and consequently the biological phenotype—is exquisitely dependent on the precise substitution pattern, generic substitution with a closely related analog without verified comparative pharmacology data carries high risk of producing a functionally non-equivalent tool compound or lead molecule [2].

Quantitative Differentiation Evidence for 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Pim-1 Kinase Biochemical Potency: 3.2-Fold Gain vs. Non-Piperazine Analog 6c

The target compound (designated 6b in Wang et al. 2013) bearing the C7 4-methylpiperazine substituent achieved a Pim-1 Ki of 1.1 nM, compared with 3.5 nM for the non-piperazine analog 6c, representing a 3.2-fold improvement in binding affinity attributable to the 4-methylpiperazine moiety [1].

Pim-1 kinase inhibition pan-Pim inhibitor structure-activity relationship oncology

Pim-2 Isoform Selectivity: 10-Fold Advantage of 4-Methylpiperazine Over Non-Piperazine Analog 6c

In the same direct comparison from Wang et al. 2013, the target compound 6b displayed a Pim-2 Ki of 0.8 nM, while analog 6c showed a substantially weaker Pim-2 Ki of 8.0 nM. Expressed as a Pim-1/Pim-2 selectivity ratio, compound 6b (ratio ≈ 1.4) is roughly 10-fold more balanced across Pim-1/Pim-2 compared with 6c (ratio ≈ 0.44), demonstrating that the 4-methylpiperazine group uniquely enables near-equipotent dual Pim-1/Pim-2 inhibition [1].

Pim-2 kinase isoform selectivity pan-Pim profiling hematological malignancies

K562 Cellular Antiproliferative Activity: 4.5-Fold Advantage vs. Unsubstituted Phenyl Analog

In K562 chronic myeloid leukemia cells, the target compound 6b exhibited an EC50 of 1.2 μM, compared with 5.4 μM for the unsubstituted phenyl analog (compound lacking the C3 phenyl and C5/C6 methyl groups), a 4.5-fold improvement in cellular potency. This differential is consistent with the enhanced biochemical potency against Pim-1 and Pim-2 observed in enzymatic assays [1].

K562 leukemia cells cellular antiproliferation pan-Pim inhibitor CML models

ROCK2 Kinase Inhibition: Class-Level Evidence from a Structurally Congeneric 4-Methylpiperazine Pyrazolo[1,5-a]pyrimidine

A structurally congeneric pyrazolo[1,5-a]pyrimidine bearing a piperazine substituent at C7 (compound 7u) was reported as a potent and highly selective ROCK2 inhibitor, with an IC50 of 36.8 nM and >250-fold selectivity over the ROCK1 isoform. Although compound 7u differs from the target compound by additional substituents, the shared pyrazolo[1,5-a]pyrimidine-piperazine pharmacophore suggests that the target compound may retain ROCK2-inhibitory potential [1]. This evidence is class-level; no direct ROCK2 data exist specifically for CAS 898915-17-8.

ROCK2 inhibition breast cancer metastasis kinase selectivity cytoskeletal remodeling

Aqueous Solubility Advantage Inferred from 4-Methylpiperazine Substitution: Class-Level SAR from Pyrazolo[1,5-a]pyrimidine Scaffold Optimization

SAR studies at the C7 position of the pyrazolo[1,5-a]pyrimidine core demonstrate that introduction of a 4-methylpiperazine substituent substantially improves kinetic solubility in phosphate-buffered saline (PBS, pH 7.4) compared to neutral or less basic C7 substituents. In a representative congeneric series, the 4-methylpiperazine-containing analog (compound 3) exhibited a kinetic solubility of 61 μM, whereas the unsubstituted phenyl analog (compound 6) showed only 5.9 μM—a >10-fold enhancement [1]. Although these data are from structurally related but not identical compounds, the consistent solubility-enhancing effect of the 4-methylpiperazine motif across pyrazolo[1,5-a]pyrimidine chemotypes supports the inference that the target compound benefits from this property relative to analogs lacking a basic amine at C7. Direct solubility data for CAS 898915-17-8 have not been reported in the peer-reviewed literature.

aqueous solubility 4-methylpiperazine physicochemical property optimization kinetic solubility

Defined Research Application Scenarios for 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine Based on Comparative Evidence


Pan-Pim Kinase Probe Development for Hematological Malignancy Target Validation

The direct comparative evidence from Wang et al. 2013 establishes the target compound's balanced Pim-1/Pim-2 inhibition profile (Ki of 1.1 nM for Pim-1 and 0.8 nM for Pim-2) as a distinguishing feature versus non-piperazine analogs that are 10-fold less potent on Pim-2 [1]. For target-validation studies in acute myeloid leukemia (AML) or multiple myeloma where co-inhibition of Pim-1 and Pim-2 is mechanistically required, this compound provides a single-agent pan-Pim tool. The K562 cellular EC50 of 1.2 μM provides a benchmark for dose-ranging experiments in CML models.

Structure-Activity Relationship (SAR) Benchmarking of C7 Substituent Effects on Kinase Selectivity

The availability of paired biochemical data (Pim-1 Ki, Pim-2 Ki, and the resulting isoform selectivity ratios) for the target compound versus compound 6c enables researchers to use CAS 898915-17-8 as a reference standard when exploring how C7 substituent modifications alter the Pim-1/Pim-2 selectivity landscape [1]. The 3.2-fold Pim-1 potency difference and 10-fold Pim-2 potency difference between the two compounds establish a quantitative baseline against which new analogs can be benchmarked.

ROCK2-Dependent Breast Cancer Metastasis Pilot Screening

Based on class-level evidence from the structurally congeneric ROCK2 inhibitor 7u (ROCK2 IC50 = 36.8 nM; >250-fold selectivity over ROCK1) [1], this compound is a rational candidate for inclusion in pilot ROCK2 biochemical and cellular screening panels for breast cancer metastasis research. The shared pyrazolo[1,5-a]pyrimidine-piperazine pharmacophore justifies profiling efforts that would not be warranted for pyrazolo[1,5-a]pyrimidine analogs lacking the piperazine moiety at C7.

Aqueous Solubility-Critical Cell-Based and In Vivo Pharmacology Studies

SAR data from the congeneric pyrazolo[1,5-a]pyrimidine series demonstrate that the 4-methylpiperazine C7 substituent confers a >10-fold kinetic solubility advantage over neutral C7-substituted analogs in PBS at pH 7.4 [1]. For researchers designing cell-based assays or early in vivo pharmacokinetic studies where compound precipitation and DMSO vehicle toxicity are experimental concerns, procurement of the 4-methylpiperazine-bearing target compound is strategically justified over procurement of less soluble C7-substituted analogs, even when direct solubility data for CAS 898915-17-8 itself are not yet published.

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